An In-depth Technical Guide on the Physicochemical Properties of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea
An In-depth Technical Guide on the Physicochemical Properties of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of the novel compound 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea. Thiourea derivatives are a significant class of organic compounds, with the benzoxazole moiety being a key structural component in many pharmacologically active molecules.[1][2][3] This guide delves into the synthesis, spectroscopic characterization, single-crystal X-ray diffraction analysis, and thermal stability of the title compound. The detailed experimental protocols and in-depth discussion of the results offer critical insights for researchers in medicinal chemistry and materials science, providing a solid foundation for future studies and potential applications of this and related compounds.
Introduction: The Significance of Benzoylthiourea and Benzoxazole Moieties
Thiourea derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] The presence of both nitrogen and sulfur donor atoms in the thiourea framework allows for diverse interactions with biological targets.[4] These interactions are often mediated by hydrogen bonding and the ability to chelate metal ions, which can modulate enzyme activity or disrupt cellular processes.[4]
The benzoxazole ring system is another privileged scaffold in drug discovery, recognized for its presence in numerous compounds with significant therapeutic potential.[1][3][7] As structural isosteres of naturally occurring nucleic acid bases, benzoxazoles can readily interact with biological macromolecules.[3] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that can be readily functionalized to tune its pharmacological profile.
The strategic combination of the benzoylthiourea core with a benzoxazole substituent in 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea presents a molecule of considerable interest. This guide aims to provide a detailed exposition of its fundamental physicochemical characteristics, which are paramount to understanding its potential for further development.
Synthesis and Crystallization
The synthesis of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is achieved through a well-established synthetic route for N-acylthiourea derivatives. The process involves the reaction of a benzoyl isothiocyanate intermediate with an appropriate amine, in this case, 6-aminobenzoxazole.
Rationale for Synthetic Approach
The chosen synthetic pathway is efficient and versatile for generating a library of related compounds for structure-activity relationship (SAR) studies. The in-situ formation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, followed by its reaction with the amine, is a common and effective method. Acetone is often selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction conditions.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (10 mmol) in 20 mL of anhydrous acetone.
-
To this solution, add benzoyl chloride (10 mmol) dropwise with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The formation of the benzoyl isothiocyanate intermediate is typically observed.
-
Reaction with 6-Aminobenzoxazole: Dissolve 6-aminobenzoxazole (10 mmol) in 15 mL of anhydrous acetone in a separate flask.
-
Add the solution of 6-aminobenzoxazole dropwise to the freshly prepared benzoyl isothiocyanate solution.
-
Continue to reflux the reaction mixture for an additional 3-4 hours.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
The resulting precipitate, 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea, is collected by vacuum filtration.
-
Wash the crude product with cold distilled water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain pure crystals.
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals is essential for X-ray diffraction studies. A slow evaporation method is typically employed:
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF/ethanol) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean beaker and cover it with a perforated lid (e.g., parafilm with small pinholes).
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Well-formed, single crystals suitable for X-ray analysis should form as the solution becomes supersaturated.
Diagram: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and physicochemical characterization.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The key vibrational bands confirm the formation of the benzoylthiourea linkage and the integrity of the benzoxazole ring.
-
N-H Stretching: The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The presence of bands in this region confirms the presence of the secondary amine groups in the thiourea moiety.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl group is expected around 1670-1690 cm⁻¹.[8][9]
-
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is typically found in the region of 1230-1260 cm⁻¹.[8][9]
-
C=N and C=C Stretching: Vibrations associated with the C=N bond of the benzoxazole ring and the aromatic C=C bonds of the benzene rings appear in the 1500-1600 cm⁻¹ region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule.
-
¹H NMR:
-
N-H Protons: The protons of the N-H groups in the thiourea linkage are expected to appear as downfield singlets, often in the range of δ 11.5-12.5 ppm.[5] Their chemical shift can be influenced by hydrogen bonding.
-
Aromatic Protons: The protons on the benzoyl and benzoxazole ring systems will appear in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns (doublets, triplets, multiplets) depending on their substitution and coupling with neighboring protons.
-
Benzoxazole CH: The proton of the C-H group in the oxazole ring typically appears as a singlet in the downfield region.
-
-
¹³C NMR:
-
Thiocarbonyl Carbon (C=S): The carbon of the C=S group is highly deshielded and resonates at a very downfield chemical shift, typically in the range of δ 179-183 ppm.[5]
-
Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl group is also found downfield, generally between δ 169-171 ppm.[5]
-
Aromatic and Benzoxazole Carbons: The carbon atoms of the aromatic rings and the benzoxazole moiety will show a series of signals in the δ 110-160 ppm range.
-
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation
The conformation of the thiourea moiety is of particular interest. In many benzoylthiourea derivatives, an intramolecular hydrogen bond is observed between one of the N-H protons and the carbonyl oxygen atom, forming a pseudo-six-membered ring.[10][11][12] This interaction contributes to the planarity of this part of the molecule. The relative orientation of the benzoyl and benzoxazolyl groups is described by the dihedral angles between the planes of these rings.
Diagram: Molecular Structure of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea
Caption: Chemical structure of the title compound.
Crystal Packing and Hydrogen Bonding
In the solid state, molecules of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea are likely to be linked by a network of intermolecular hydrogen bonds. N-H...S hydrogen bonds are a common feature in the crystal packing of thiourea derivatives, often leading to the formation of centrosymmetric dimers or extended chains.[10][13] These interactions, along with potential C-H...O and π-π stacking interactions, play a crucial role in stabilizing the crystal lattice.
Table 1: Representative Crystallographic Data for Benzoylthiourea Derivatives
| Parameter | 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea[14] | N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea[11] | 1-Benzoyl-3-(naphthalen-1-yl)thiourea[10] |
| Formula | C₁₅H₁₁N₃OS₂ | C₁₃H₁₀N₄O₃S | C₁₈H₁₄N₂OS |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Intramolecular H-Bond | N-H...O | N-H...O | N-H...O |
| Intermolecular H-Bond | C-H...S, C-H...O | N-H...N | N-H...S |
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability of the compound.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. The TGA curve for 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea would reveal its decomposition temperature. A sharp weight loss indicates a well-defined decomposition process. The absence of weight loss at lower temperatures (e.g., below 100 °C) would confirm the absence of solvent molecules in the crystal lattice.
-
DTA: The DTA curve shows the difference in temperature between the sample and a reference material. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition or other phase transitions. The melting point obtained from the DTA curve should be consistent with that determined by other methods. The thermal stability of benzoylthiourea derivatives can vary, but they generally decompose at elevated temperatures.[15]
Experimental Protocol: TGA/DTA
-
Accurately weigh a small amount of the crystalline sample (typically 5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA/DTA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Perform the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
Record the TGA (mass vs. temperature) and DTA (ΔT vs. temperature) curves simultaneously.
Potential Applications and Future Directions
The detailed physicochemical characterization of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea provides a foundation for exploring its potential applications. Given the known biological activities of related compounds, this molecule is a candidate for screening in various assays, including:
-
Antimicrobial and Antifungal Assays: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.[5][8]
-
Anticancer Screening: To assess its cytotoxicity against various cancer cell lines.[2]
-
Enzyme Inhibition Studies: To investigate its potential as an inhibitor of specific enzymes relevant to disease pathways.[6][16]
Furthermore, the solid-state properties, such as its crystal packing and thermal stability, are relevant for its formulation into potential therapeutic agents or its use in materials science applications.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and key physicochemical properties of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea. Through a combination of spectroscopic, crystallographic, and thermal analysis techniques, a detailed understanding of its molecular structure, solid-state packing, and thermal stability can be achieved. The insights presented herein are intended to be a valuable resource for researchers and professionals in the fields of drug discovery and materials science, facilitating further investigation into the promising potential of this and related compounds.
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